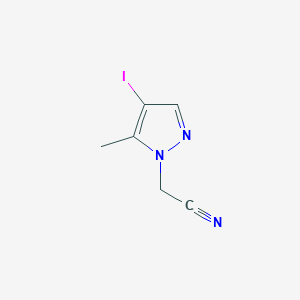
(4-iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile” is a chemical compound with the IUPAC name 2-(4-iodo-1-methyl-1H-pyrazol-5-yl)acetonitrile . It has a molecular weight of 247.04 .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “(4-iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of “(4-iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis
Pyrazole compounds like “(4-iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile” can undergo iodination in the presence of iodine and ammonium hydroxide to yield di-iodo- and tri-iodo-pyrazole .Physical And Chemical Properties Analysis
“(4-iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile” is a powder that is stored at room temperature .Scientific Research Applications
Medicinal Chemistry
The pyrazole moiety, present in 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile, is a prominent scaffold in medicinal chemistry due to its presence in compounds with a wide range of pharmacological activities. It has been utilized in the design and synthesis of molecules with antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Drug Discovery
In drug discovery, the iodo and methyl substituents on the pyrazole ring can be leveraged for the development of new therapeutic agents. The compound’s structure allows for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules with potential antileishmanial and antimalarial activities .
Agrochemistry
The pyrazole core is also significant in agrochemistry, where derivatives have been explored for their herbicidal and insecticidal properties. The iodo group in particular can be critical for the biological activity of these compounds, providing opportunities for the development of new agrochemicals .
Coordination Chemistry
In coordination chemistry, 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile can act as a ligand due to its ability to coordinate with metal ions through the nitrogen atoms of the pyrazole ring. This property is useful in the synthesis of various metal complexes with potential applications in catalysis and materials science .
Organometallic Chemistry
The compound’s utility extends to organometallic chemistry, where it can be used to create organometallic frameworks. These frameworks are important for catalysis, including processes like hydrogenation and carbon-carbon bond formation, which are pivotal in industrial chemistry .
Green Synthesis
Green chemistry approaches have been applied to the synthesis of pyrazole derivatives, including 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile. Techniques such as microwave-assisted synthesis offer environmentally friendly alternatives to traditional methods, reducing the use of hazardous solvents and energy consumption .
Safety and Hazards
“(4-iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile” is classified under GHS07, with the signal word “Warning”. It has hazard statements H302, H312, H315, H319, H332, H335, indicating that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
2-(4-iodo-5-methylpyrazol-1-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN3/c1-5-6(7)4-9-10(5)3-2-8/h4H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGMDQHKKSBTIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC#N)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dimethoxy-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2939139.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2939143.png)
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2939144.png)





![N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2939151.png)



![4,7,8-Trimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2939159.png)